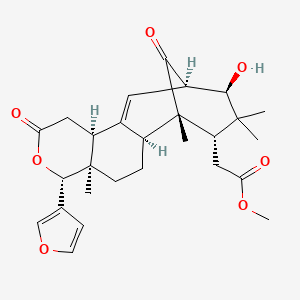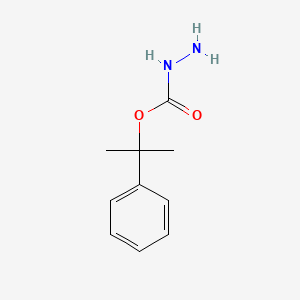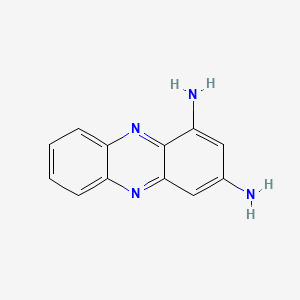
Phenazine-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenazine-1,3-diamine, also known as 2,3-Diaminophenazine, is an amino derivative of phenazine . It is a brown to yellow needle-like substance . On heating, it sublimes forming yellow leaflets . It has promising luminescence, electrochemical, and biochemical applications .
Synthesis Analysis
Phenazine-1,3-diamine can be synthesized through various methods. The most general approaches for synthesis of phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, multicomponent approaches, etc .Molecular Structure Analysis
Phenazine, also known as azophenylene, 9,10-diazaanthracene, dibenzo-p-diazine, dibenzo[b,e]pyrazine, and acridizine, has a molecular formula of C12H8N2 . The structure of the 2,3-diamino phenazine (DAP) in its non-protonated form has been described .Chemical Reactions Analysis
Phenazine-1,3-diamine undergoes various chemical reactions. For instance, it yields 2-aminophenazine and small amounts of phenazine when heated with zinc dust .Physical And Chemical Properties Analysis
Phenazine-1,3-diamine is soluble in alcohol and benzene . It has a melting point of 264° .Applications De Recherche Scientifique
Antimalarial Activity : Phenazines, synthesized through oxygenation of naphthol with transition metal peroxo complexes, have shown significant in vitro antimalarial activity against Plasmodium falciparum, including chloroquine-resistant strains. Certain phenazines also offer in vivo protection against cerebral malaria (Hussain et al., 2011).
Diverse Biological Properties : Phenazines are noted for their antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant properties. They are significant in both medicinal and industrial fields, prompting extensive research into their synthetic routes (Chaudhary & Khurana, 2018).
Anti-Cancer Agents : A vast number of natural and synthetic phenazines have been investigated for their potential as anti-cancer agents. The review by Cimmino et al. critically evaluates experimental findings related to the anti-cancer activities of phenazines (Cimmino et al., 2012).
Biosynthesis and Regulation in Bacteria : Phenazines are nitrogen-containing secondary metabolites synthesized by certain strains of fluorescent Pseudomonas spp. and other bacteria. Their antibiotic properties are well-known, and recent advances have provided insights into the genetics, biochemistry, and regulation of phenazine synthesis (Mavrodi, Blankenfeldt & Thomashow, 2006).
Crystal Engineering Applications : The protonated phenazine-2,3-diamine cation salt has been studied for its role in crystal engineering, specifically in the formation of water clusters in ionic structures (Sansam, Anderson & Steed, 2007).
Impact on Bacterial Behavior and Biotechnological Processes : Phenazines are significant for their impacts on bacterial interactions and biotechnological processes. They serve multiple roles for the producing organism, influencing cellular redox states, gene expression, biofilm formation, and survival (Pierson & Pierson, 2010).
Green Synthesis Procedures : Novel synthesis procedures of phenazine derivatives, such as spiro[benzo[a]pyrano[2,3-c]phenazine], have been developed under green, solvent-free conditions (Yazdani-Elah-Abadi et al., 2017).
Multicomponent Synthesis for Biologically Active Compounds : Phenazine and chromene motifs are used in the multicomponent synthesis of biologically active compounds. This method is expected to find application in combinatorial synthesis due to the broad spectrum of biological activities of these motifs (Wang et al., 2011).
Synthetic Approaches and Reactions of Benzo[a]phenazin-5-ol : The synthesis of benzo[a]phenazin-5-ol derivatives from lawsone and their applications in constructing various fused heterocycles have been reviewed, highlighting their unique biological properties (Olyaei & Sadeghpour, 2022).
Safety And Hazards
Orientations Futures
Phenazines are a large group of nitrogen-containing heterocycles, providing diverse chemical structures and various biological activities. Natural phenazines are mainly isolated from marine and terrestrial microorganisms. So far, more than 100 different natural compounds and over 6000 synthetic derivatives have been found and investigated . Many phenazines show great pharmacological activity in various fields, such as antimicrobial, antiparasitic, neuroprotective, insecticidal, anti-inflammatory and anticancer activity . Researchers continue to investigate these compounds and hope to develop them as medicines .
Propriétés
IUPAC Name |
phenazine-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-7-5-8(14)12-11(6-7)15-9-3-1-2-4-10(9)16-12/h1-6H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEXLMJDNCJTGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C(C=C(C3=N2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00668462 |
Source


|
| Record name | Phenazine-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00668462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenazine-1,3-diamine | |
CAS RN |
18450-11-8 |
Source


|
| Record name | Phenazine-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00668462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

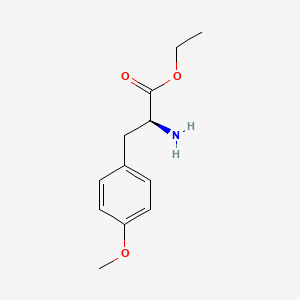
![2-aminoethyl-[(2R)-2,3-dihydroxypropoxy]phosphinic acid](/img/structure/B579640.png)

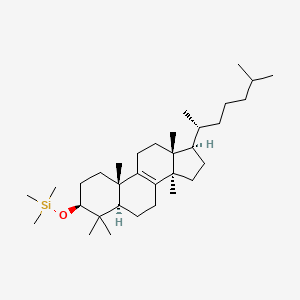
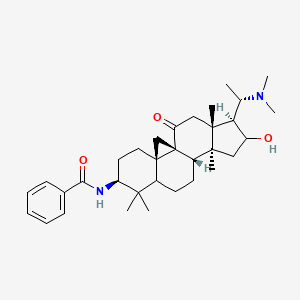
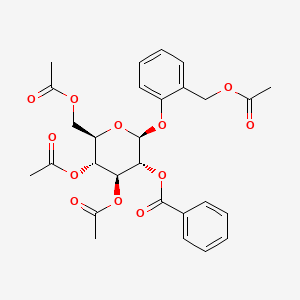
![6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B579648.png)

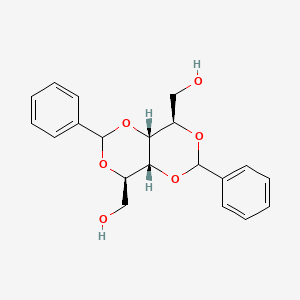
![methyl (2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-acetyloxy-6-(acetyloxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-ethyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate](/img/structure/B579654.png)
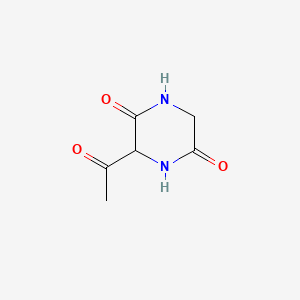
![[(2R,3S,4R)-2,3,4-triacetyloxy-6,6-bis(ethylsulfanyl)hexyl] acetate](/img/structure/B579656.png)
